
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an amino group and a bromophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-5-bromobenzonitrile with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro-triazine derivatives or reduced amines.
Coupling Reactions: Products include biaryl-triazine derivatives.
科学研究应用
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
作用机制
The mechanism of action of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain targets. The triazine ring provides structural stability and contributes to the overall bioactivity of the compound.
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromobenzophenone
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
- (2-Amino-5-bromophenyl)-(pyridin-2-yl)methanone
Uniqueness
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its triazine core structure also differentiates it from other similar compounds, providing unique reactivity and stability.
属性
CAS 编号 |
30101-60-1 |
|---|---|
分子式 |
C9H9BrN6 |
分子量 |
281.11 g/mol |
IUPAC 名称 |
6-(2-amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9BrN6/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,11H2,(H4,12,13,14,15,16) |
InChI 键 |
XKYLXFUKEXLCIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


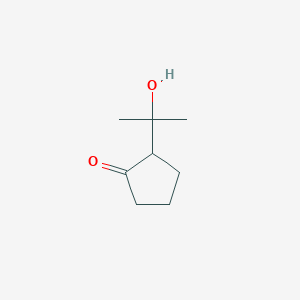
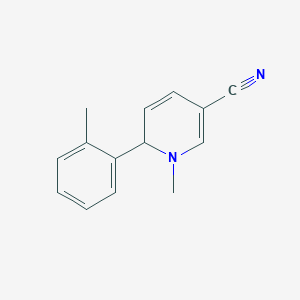
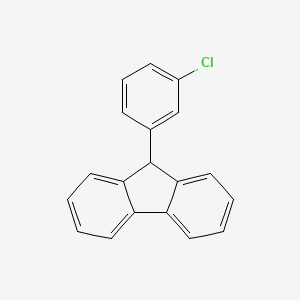
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
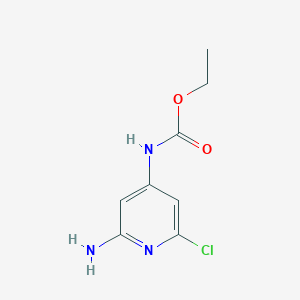

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
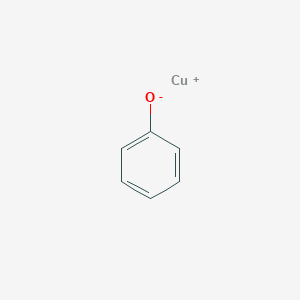
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
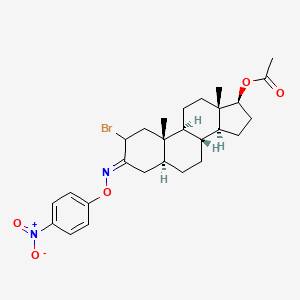

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


